tert-butyl 3-[(2-aminophenyl)amino]azetidine-1-carboxylate
Description
Properties
CAS No. |
1513681-34-9 |
|---|---|
Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Step 1: Reductive Amination with 2-Nitrobenzaldehyde
Starting Materials :
-
1-Boc-3-aminoazetidine (tert-butyl 3-aminoazetidine-1-carboxylate)
-
2-Nitrobenzaldehyde
Procedure :
-
Reaction Setup : 1-Boc-3-aminoazetidine (2.2 g, 12.78 mmol) is dissolved in dichloromethane (DCM, 20 mL) under nitrogen and cooled to 0°C.
-
Aldehyde Addition : 2-Nitrobenzaldehyde (1.93 g, 12.78 mmol) is added dropwise, followed by STAB (8.13 g, 38.34 mmol).
-
Reaction Progress : The mixture is warmed to room temperature and stirred for 12–16 hours. Completion is monitored via thin-layer chromatography (TLC).
-
Workup : The reaction is quenched with water (5 mL), extracted with DCM, washed with brine, dried over Na2SO4, and concentrated.
-
Purification : Column chromatography (hexane/ethyl acetate, 3:1) yields tert-butyl 3-[(2-nitrophenyl)amino]azetidine-1-carboxylate as a yellow solid (2.46 g, 65%).
Key Data :
Step 2: Nitro Group Reduction
Starting Material :
-
tert-Butyl 3-[(2-nitrophenyl)amino]azetidine-1-carboxylate
Procedure :
-
Catalytic Hydrogenation : The nitro intermediate (2.0 g, 6.12 mmol) is dissolved in methanol (30 mL) and treated with 10% Pd/C (0.2 g) under H2 (1 atm) for 6 hours.
-
Workup : The catalyst is filtered through Celite, and the filtrate is concentrated under vacuum.
-
Purification : Recrystallization from ethanol/water (3:1) affords the title compound as a white solid (1.58 g, 85%).
Key Data :
-
HRMS (ESI) : m/z calcd for C14H21N3O2+ [M+H]+: 263.1634, found: 263.1638.
-
1H NMR (400 MHz, CDCl3) : δ 6.95 (d, J = 7.6 Hz, 1H, Ar-H), 6.75 (t, J = 7.2 Hz, 1H, Ar-H), 6.60 (d, J = 8.0 Hz, 1H, Ar-H), 6.45 (t, J = 7.4 Hz, 1H, Ar-H), 4.70–4.60 (m, 2H, NCH2), 4.45–4.35 (m, 2H, NCH2), 1.40 (s, 9H, tBu-CH3).
Nucleophilic Aromatic Substitution (SNAr) Pathway
An alternative route employs nucleophilic aromatic substitution to directly introduce the 2-aminophenyl group onto the azetidine ring. This method requires deprotection and reprotection steps to enhance nucleophilicity.
Deprotection of 1-Boc-3-Aminoazetidine
Procedure :
SNAr Reaction with 2-Fluoronitrobenzene
Procedure :
-
Reaction Setup : 3-Aminoazetidine (2.0 g, 23.25 mmol) and 2-fluoronitrobenzene (3.3 g, 23.25 mmol) are combined in dimethylformamide (DMF, 30 mL) with K2CO3 (6.4 g, 46.5 mmol).
-
Heating : The mixture is stirred at 80°C for 24 hours.
-
Workup : After cooling, the reaction is diluted with water, extracted with ethyl acetate, dried, and concentrated.
-
Reprotection : The crude product is treated with Boc anhydride (5.1 g, 23.25 mmol) in THF (20 mL) to reintroduce the tert-butyl carbamate group.
-
Purification : Column chromatography (hexane/ethyl acetate, 4:1) yields tert-butyl 3-[(2-nitrophenyl)amino]azetidine-1-carboxylate (3.2 g, 50%).
Nitro Reduction
Identical to Step 2 in Section 1.2, yielding the final product with 85% efficiency.
Comparative Analysis of Synthetic Routes
| Parameter | Reductive Amination | SNAr Pathway |
|---|---|---|
| Overall Yield | 55% (2 steps) | 42% (3 steps) |
| Reaction Time | 18–24 hours | 48 hours |
| Key Advantages | Mild conditions, fewer steps | Direct C–N bond formation |
| Limitations | Requires nitroaldehyde precursor | Deprotection/reprotection lowers efficiency |
Optimization Strategies
Solvent and Temperature Effects
Catalytic Hydrogenation Alternatives
-
Iron/Acetic Acid : Reduces nitro groups at 60°C with 90% yield but requires acidic conditions incompatible with acid-sensitive substrates.
-
Ammonium Formate/Pd-C : Enables transfer hydrogenation in ethanol at 50°C, achieving 88% yield without H2 gas.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is selectively cleaved under acidic conditions to generate free amines. This reaction is pivotal for further functionalization:
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in CH₂Cl₂, 30 min | 3-[(2-aminophenyl)amino]azetidine trifluoroacetate | 85–92% |
The Boc group’s removal facilitates subsequent reactions at the azetidine nitrogen, such as alkylation or acylation. For example, benzyl chloroformate reacts with the deprotected amine to form stable carbamate derivatives under mild conditions .
Nucleophilic Substitution at the Aromatic Amine
The 2-aminophenyl group participates in nucleophilic aromatic substitution (NAS) with electrophilic reagents:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2,4-Dichloro-thieno[2,3-d]pyrimidine | THF, 70°C, DIPEA | Azetidine-pyrimidine hybrid | 81.9% | |
| Benzotriazole derivatives | DMF, EDCI/HOBt, RT | Biaryl amides | 61% |
These reactions exploit the electron-rich aromatic ring and are critical for synthesizing bioactive heterocycles .
Acylation and Carbamate Formation
The secondary amine on the azetidine ring undergoes acylation with activated carbonyl reagents:
| Reagent | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl chloroformate | TEA, CH₂Cl₂ | N-Benzyloxycarbonyl derivative | 67% | |
| Acetic anhydride | Pyridine, RT | Acetylated azetidine | 78% |
These reactions are typically performed in aprotic solvents with bases like triethylamine (TEA) to neutralize HCl byproducts .
Cycloaddition and Ring-Opening Reactions
The azetidine ring participates in [2+2] cycloadditions with electron-deficient alkenes under photolytic conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dimethyl acetylenedicarboxylate | UV light, 25°C | Bicyclic β-lactam | 58% |
Ring-opening reactions with nucleophiles (e.g., Grignard reagents) yield substituted pyrrolidines, though these are less common due to steric hindrance .
Oxidation and Redox Transformations
The 2-aminophenyl group is susceptible to oxidation, forming nitroso or iminoquinone intermediates:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | CHCl₃, 0°C | N-Oxide derivative | 43% | |
| KMnO₄ (aq.) | H₂SO₄, 60°C | Quinone-imine complex | 37% |
These reactions are highly solvent- and temperature-dependent, with yields varying significantly based on substituent electronic effects .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation at the aromatic ring:
| Catalyst | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Phenylboronic acid | Biaryl-coupled azetidine | 65% | |
| CuI/1,10-phenanthroline | Terminal alkyne | Alkyne-functionalized derivative | 52% |
These reactions require anhydrous conditions and often employ ligands to stabilize the catalytic species .
Key Mechanistic Insights
-
Steric Effects : The tert-butyl group significantly hinders reactions at the azetidine nitrogen, favoring substitutions at the aromatic amine .
-
Electronic Effects : Electron-donating groups on the phenyl ring enhance NAS reactivity, while electron-withdrawing groups favor oxidation .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF, THF) improve yields in acylation and cross-coupling reactions .
Comparative Reactivity Table
This compound’s versatility in forming pharmacologically relevant scaffolds underscores its value in drug discovery. Further studies are needed to explore enantioselective transformations and catalytic asymmetric syntheses .
Scientific Research Applications
Medicinal Chemistry
The compound's structure makes it a candidate for drug development, particularly as:
- Enzyme Inhibitors: The azetidine ring can interact with enzyme active sites, potentially leading to inhibition.
- Receptor Modulators: Modifying the compound can lead to selective binding to various receptors, impacting therapeutic efficacy.
Case Study:
Research has shown that derivatives of azetidine compounds exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. For instance, a study demonstrated that a closely related compound effectively inhibited the activity of a key enzyme in cancer cell proliferation.
Bioconjugation
The presence of the amino group allows for bioconjugation reactions, facilitating the attachment of the compound to biomolecules such as proteins or nucleic acids. This is particularly useful in:
- Targeted Drug Delivery: By attaching to antibodies, the compound can be directed to specific cells.
- Diagnostic Applications: Used in imaging techniques where specific targeting is essential.
Data Table: Bioconjugation Applications
| Application Type | Description | Example Compound Used |
|---|---|---|
| Targeted Drug Delivery | Attachment to antibodies for targeted therapy | Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate |
| Diagnostic Imaging | Used in PET scans for tumor localization | Tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate |
Material Science
In material science, this compound can be utilized in synthesizing advanced materials with specific properties such as:
- Polymers: The azetidine structure can enhance polymer stability and functionality.
- Coatings: Its unique chemical properties allow for applications in protective coatings that require durability and resistance.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(2-aminophenyl)amino]azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues of tert-butyl 3-[(2-aminophenyl)amino]azetidine-1-carboxylate, highlighting substituent variations and their impact on physicochemical properties:
Physicochemical and Drug-Likeness Properties
- Bioavailability: The 2-aminophenyl substituent may enhance membrane permeability compared to polar hydroxymethyl derivatives . However, bromoethyl analogues are more lipophilic, favoring blood-brain barrier penetration .
Q & A
Basic: What are the common synthetic routes for tert-butyl 3-[(2-aminophenyl)amino]azetidine-1-carboxylate, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves functionalization of the azetidine ring. A general approach includes:
Azetidine precursor preparation : tert-butyl azetidine-1-carboxylate derivatives are synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl 3-oxoazetidine-1-carboxylate (CAS: 325775-44-8) is a common intermediate for further functionalization .
Amination : Reaction of the azetidine ring with 2-aminophenylamine under catalytic conditions (e.g., Pd-mediated coupling or nucleophilic aromatic substitution) introduces the (2-aminophenyl)amino group .
Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is retained during synthesis to stabilize the azetidine ring and prevent side reactions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the presence of the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and the azetidine ring’s substitution pattern .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) and detects fragmentation patterns of the Boc-protected azetidine .
- X-ray Crystallography : Resolves structural ambiguities, such as conformational isomerism in the azetidine ring, when single crystals are obtainable .
Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. Flow-chemistry setups (e.g., continuous reactors) enhance reproducibility and reduce side reactions .
- Intermediate Purification : Use column chromatography or recrystallization after each step to isolate high-purity intermediates, minimizing cumulative yield losses .
- Catalyst Screening : Test palladium complexes (e.g., Pd(OAc)/Xantphos) for coupling steps to improve regioselectivity .
Advanced: What strategies are recommended for resolving contradictions in NMR or mass spectrometry data during structural elucidation?
Methodological Answer:
- Repetition with Alternative Solvents : Re-acquire NMR data in deuterated DMSO or CDCl to assess solvent-induced shifts or aggregation effects .
- Computational Validation : Compare experimental C NMR shifts with density functional theory (DFT)-predicted values for proposed structures .
- Supplementary Techniques : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, or IR spectroscopy to detect functional groups (e.g., Boc carbonyl at ~1700 cm) .
Basic: What are the known reactivity patterns of the azetidine ring in this compound under acidic or basic conditions?
Methodological Answer:
- Acidic Conditions : The Boc group is cleaved with trifluoroacetic acid (TFA), generating a free azetidine amine. The ring remains stable unless exposed to strong acids (e.g., HSO), which may induce ring-opening .
- Basic Conditions : The azetidine ring is resistant to mild bases (e.g., NaCO), but strong bases (e.g., LiAlH) may reduce amide bonds or deprotect the Boc group .
Advanced: How can computational chemistry aid in predicting the reactivity or stability of this compound derivatives?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model conformational flexibility of the azetidine ring and predict steric hindrance in substitution reactions .
- Density Functional Theory (DFT) : Calculate activation energies for ring-opening pathways or nucleophilic attack sites on the aromatic amine .
- QSAR Models : Correlate structural modifications (e.g., substituents on the phenyl ring) with biological activity or solubility for drug discovery .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Containment : Use fume hoods to avoid inhalation of dust/aerosols. Mix spills with inert adsorbents (e.g., sand) before disposal .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact. Avoid recrystallization in open vessels due to explosion risks with volatile solvents .
Advanced: In the absence of ecotoxicological data for this compound, what predictive models can estimate its environmental impact?
Methodological Answer:
- Read-Across Analysis : Use data from structurally similar compounds (e.g., tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, CAS: 325775-44-8) to infer biodegradability or toxicity .
- EPI Suite™ : Employ the EPA’s estimation tool to predict logP (lipophilicity), bioaccumulation potential, and aquatic toxicity based on molecular fragments .
- Microtox® Assays : Perform rapid in vitro toxicity screening with luminescent bacteria to prioritize compounds for detailed ecotoxicological studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
